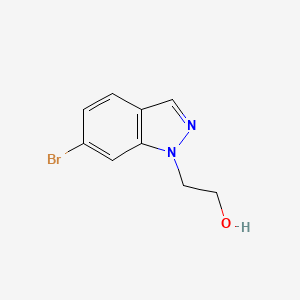

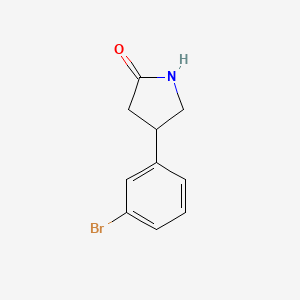

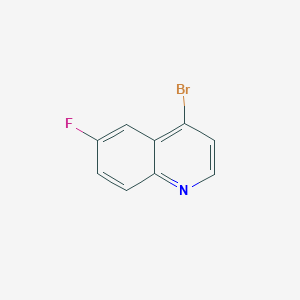

2-(6-Bromo-1H-indazol-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(6-Bromo-1H-indazol-1-yl)ethanol is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their synthesis, which can provide insight into the potential characteristics and reactivity of this compound. The first paper discusses the synthesis of brominated benzimidazole phenols and their zinc(II) complexes, while the second paper describes the synthesis of a brominated triazole with an ethanol moiety .

Synthesis Analysis

The synthesis of related brominated compounds involves several steps, including the formation of strong intramolecular hydrogen bonds and subsequent complexation with metal ions. In the first paper, the synthesis of brominated benzimidazole phenols is achieved, followed by the formation of complexes with zinc(II) ions . The second paper outlines the synthesis of a brominated triazole through S-alkylation and subsequent reduction of a ketone . These methods suggest that the synthesis of this compound might also involve multi-step reactions, possibly including metal-catalyzed steps or the use of reducing agents.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. The first paper indicates that the synthesized compounds exhibit strong intramolecular hydrogen bonding, which is likely to affect the molecular conformation and reactivity . The second paper does not provide specific details on the molecular structure of the synthesized triazole, but NMR spectroscopy and other analytical techniques are used for characterization . These techniques would also be applicable for analyzing the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of brominated heterocycles can vary depending on the nature of the substituents and the solvent used. The first paper reports that the solvent has a significant effect on the complexation reactions of the synthesized compounds, with isopropanol being a better solvent than ethanol for complex formation . This suggests that the choice of solvent could be crucial in the reactions involving this compound. The second paper does not discuss the reactivity of the synthesized triazole in detail .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from their synthesis and molecular structure. The strong intramolecular hydrogen bonding observed in the first paper's compounds suggests that this compound may also exhibit similar bonding, which could affect its boiling point, solubility, and stability . The second paper's use of various spectroscopic techniques for characterization implies that these methods could be used to determine the physical and chemical properties of this compound .

Mécanisme D'action

Target of Action

It is known that indazole-containing compounds, which include 2-(6-bromo-1h-indazol-1-yl)ethanol, have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole-containing compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit or modulate the activity of kinases, leading to alterations in cell cycle progression and cell volume regulation .

Biochemical Pathways

Given the known targets of indazole-containing compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on the known actions of indazole-containing compounds, it can be inferred that this compound may lead to alterations in cell cycle progression and cell volume regulation .

Propriétés

IUPAC Name |

2-(6-bromoindazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQPFOGIAUHFRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(N=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)